The synthesis of (2-hydroxyethyl)triethylammonium iodide typically involves the alkylation of triethylamine with 2-bromoethanol followed by the addition of potassium iodide to form the iodide salt. The general synthetic route can be summarized as follows:
The molecular structure of (2-hydroxyethyl)triethylammonium iodide features a quaternary ammonium center with three ethyl groups and one hydroxyethyl group attached. The structural characteristics include:
The compound exhibits a three-dimensional structure that allows for hydrogen bonding due to the presence of the hydroxyl group, which may influence its solubility and reactivity in biological systems .
(2-Hydroxyethyl)triethylammonium iodide participates in several chemical reactions typical of quaternary ammonium compounds:
The mechanism of action of (2-hydroxyethyl)triethylammonium iodide primarily involves its role as a biochemical reagent. In biological systems, it can modulate ion channels or interact with cellular membranes due to its amphiphilic nature:
The physical and chemical properties of (2-hydroxyethyl)triethylammonium iodide are crucial for its applications:
(2-Hydroxyethyl)triethylammonium iodide has several scientific applications:
Cholinergic QACs feature structural motifs that enable interactions with biological systems, particularly acetylcholine-related pathways. Key molecular characteristics include:
(2-Hydroxyethyl)triethylammonium iodide (CAS 5957-17-5, C₈H₂₀INO, MW 273.16 g/mol) exemplifies this class. Its structure combines a quaternary ammonium center with three ethyl groups and a 2-hydroxyethyl chain. This configuration balances hydrophilic and hydrophobic properties, facilitating its role as a choline analog in neurological research [4] [5].
Table 1: Structural Features of Cholinergic QACs
Compound | Molecular Formula | Unique Features |
---|---|---|
Choline | C₅H₁₄NO⁺ | Natural neurotransmitter precursor |
(2-Hydroxyethyl)triethylammonium iodide | C₈H₂₀INO | Synthetic choline analog; false transmitter |
Acetylcholine | C₇H₁₆NO₂⁺ | Endogenous neurotransmitter |
Benzalkonium chloride | C₆H₅CH₂N⁺(CH₃)₂RCl⁻ | Antimicrobial QAC with variable alkyl chain |
(2-Hydroxyethyl)triethylammonium iodide (synonym: triethylcholine iodide) was first synthesized in the mid-20th century via alkylation of triethylamine. The primary routes include:
Historically, this compound gained prominence in the 1970s when researchers identified its metabolism into acetyl-triethylcholine, a false neurotransmitter that competes with acetylcholine in synaptic vesicles. Seminal studies on cat superior cervical ganglia demonstrated its uptake, acetylation, and release by cholinergic neurons, establishing it as the first validated cholinergic false transmitter [9].
Table 2: Synthetic Methods for (2-Hydroxyethyl)triethylammonium Iodide
Method | Reaction Scheme | Yield & Purity |
---|---|---|
Alkylation with 2-Haloethanol | (CH₃CH₂)₃N + ICH₂CH₂OH → [CH₃CH₂)₃N⁺CH₂CH₂OH]I⁻ | >98% (TCI Chemicals) [2] |
Anion Exchange | [R₄N]⁺Br⁻ + KI → [R₄N]⁺I⁻ + KBr | High-purity crystals [5] |
Organic Synthesis Applications
Medicinal Chemistry and Neuroscience
Technological Relevance
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1